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Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through genetic alterations such as the EML4-ALK fusion oncogene, becomes a

potent driver of tumorigenesis in a subset of non-small cell lung cancer (NSCLC). The H2228

human NSCLC cell line, which harbors the EML4-ALK variant 3, is a critical preclinical model

for studying ALK-positive lung cancer and for evaluating the efficacy of ALK inhibitors. This

document provides detailed protocols for utilizing the H2228 xenograft model to assess the in

vivo activity of ALK inhibitors, along with dosage information for several key compounds.

ALK inhibitors are a class of targeted therapies that function by competitively binding to the

ATP-binding pocket of the ALK kinase domain.[1] This action blocks the autophosphorylation

and activation of ALK, thereby inhibiting downstream signaling pathways crucial for cancer cell

proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[1]

The ultimate effect is the induction of apoptosis and regression of tumors driven by ALK fusion

proteins.[1][2]

Quantitative Data Summary
The following tables summarize reported dosages and therapeutic responses of various ALK

inhibitors in the H2228 xenograft model.
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Table 1: ALK Inhibitor Dosages in H2228 Xenograft Models

ALK Inhibitor Dosage
Administration
Route

Treatment
Schedule

Reference

Alectinib 8 mg/kg Oral Daily [3]

Alectinib 20 or 60 mg/kg Oral Once Daily [4]

Ceritinib 25 or 50 mg/kg Oral
Once Daily for 14

days
[5]

Crizotinib 100 mg/kg Oral
Once Daily for 14

days
[5]

TAE684 5 or 15 mg/kg Oral Daily [6]

Table 2: Antitumor Efficacy of ALK Inhibitors in H2228 Xenografts

ALK Inhibitor Dosage Outcome Reference

Alectinib 20 and 60 mg/kg

Substantial and

sustained tumor

regression

[4]

Ceritinib 25 and 50 mg/kg
Marked tumor

regression
[5]

Crizotinib 100 mg/kg
Marked tumor

regression
[5]

TAE684 5 mg/kg Tumor growth stasis [6]

TAE684 15 mg/kg Tumor regression [6]
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Caption: ALK inhibitor mechanism of action on downstream signaling pathways.
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Caption: Experimental workflow for H2228 xenograft studies.
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Experimental Protocols
H2228 Cell Culture
This protocol describes the standard procedure for culturing the H2228 cell line to prepare for

implantation.

Materials:

NCI-H2228 cell line (ATCC® CRL-5935™)

RPMI-1640 Medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (P/S)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

T-75 cell culture flasks

Humidified incubator at 37°C with 5% CO2

Procedure:

Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640

medium with 10% FBS and 1% P/S.[7]

Cell Thawing: Rapidly thaw a cryopreserved vial of H2228 cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Initial Culture: Centrifuge the cell suspension at 300 x g for 3 minutes.[8] Discard the

supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer

the suspension to a T-75 flask.

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]
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Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell

monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes until

cells detach.[7] Neutralize the trypsin with 6-8 mL of complete growth medium and collect the

cells.

Cell Passage: Centrifuge the cells, resuspend the pellet, and re-plate at a subcultivation ratio

of 1:2 to 1:4 into new flasks containing fresh medium.[7] Change the medium every 2-3 days.

H2228 Subcutaneous Xenograft Model
This protocol details the establishment of subcutaneous H2228 tumors in immunodeficient

mice.

Materials:

H2228 cells in logarithmic growth phase

Immunodeficient mice (e.g., NCr nu/nu, SCID), 6-8 weeks old

Sterile PBS

Matrigel (optional, but recommended)

1 mL syringes with 25-27 gauge needles

Anesthetic (e.g., isoflurane)

Calipers

Procedure:

Cell Preparation: Harvest H2228 cells during the logarithmic growth phase. Wash the cells

twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in PBS (or a

1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. Keep the cell

suspension on ice.

Animal Preparation: Anesthetize the mice using a standard, approved protocol. Shave and

sterilize the injection site on the right flank of each mouse.
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Cell Implantation: Draw 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL

syringe. Subcutaneously inject the cell suspension into the prepared flank of each mouse.[9]

Tumor Monitoring: Monitor the mice daily for general health and the appearance of palpable

tumors. Once tumors are established, measure their dimensions 2-3 times per week using

calipers.

Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:

Tumor Volume (mm³) = (Length x Width²) / 2.[10][11]

Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g.,

100-200 mm³), randomize the mice into treatment and control groups.

ALK Inhibitor Administration and Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice and evaluating the efficacy

of an ALK inhibitor.

Materials:

Tumor-bearing mice randomized into groups

ALK inhibitor compound

Vehicle control (formulation vehicle for the inhibitor)

Oral gavage needles

Balance for weighing mice

Calipers

Procedure:

Drug Preparation: Prepare the ALK inhibitor and vehicle control solutions according to the

specific formulation requirements for oral administration.
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Dosing: Administer the specified dose of the ALK inhibitor (e.g., 50 mg/kg ceritinib) or vehicle

control to the respective groups of mice via oral gavage.[5] Dosing is typically performed

once daily.[5]

Monitoring: Continue to monitor tumor volumes and mouse body weights 2-3 times per week

throughout the treatment period. Body weight is a key indicator of treatment toxicity.

Endpoint Criteria: The study may be terminated when tumors in the control group reach a

predetermined maximum size (e.g., 1500-2000 mm³), or after a specified treatment duration

(e.g., 14-21 days).[5] Ethical guidelines for animal welfare must be strictly followed, and

animals showing signs of excessive distress or tumor ulceration should be euthanized.[12]

[13]

Data Analysis: At the end of the study, compare the tumor volumes between the treated and

control groups to determine the antitumor efficacy of the ALK inhibitor. Tumor growth

inhibition (TGI) can be calculated as a percentage.

Ethical Considerations in Animal Studies
All animal experiments must be conducted in compliance with local and national regulations

and should be approved by an Institutional Animal Care and Use Committee (IACUC).[14] The

principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all

studies.[12] Humane endpoints must be clearly defined to minimize animal suffering.[15] Tumor

burden should not exceed institutional guidelines, and animals should be monitored closely for

any signs of pain or distress.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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